N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
Overview
Description
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol . This compound is characterized by the presence of a benzamide group attached to a thiazole ring, which is further substituted with a methyl group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide typically involves the reaction of 2-methylthiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-Methylthiazol-4-YL)ethyl)benzamide
- N-(2-(2-Methylthiazol-6-YL)ethyl)benzamide
- N-(2-(2-Ethylthiazol-5-YL)ethyl)benzamide
Uniqueness
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJWLMSNWHXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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